molecular formula C19H18N2O3 B11112226 (4Z)-1-(3,4-dimethylphenyl)-4-(2-methoxybenzylidene)pyrazolidine-3,5-dione

(4Z)-1-(3,4-dimethylphenyl)-4-(2-methoxybenzylidene)pyrazolidine-3,5-dione

Cat. No.: B11112226
M. Wt: 322.4 g/mol
InChI Key: KHDRSVJXQZYRQG-WJDWOHSUSA-N
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Description

(4Z)-1-(3,4-dimethylphenyl)-4-(2-methoxybenzylidene)pyrazolidine-3,5-dione is a synthetic organic compound. It belongs to the class of pyrazolidine-3,5-diones, which are known for their diverse biological activities. This compound is characterized by the presence of a 3,4-dimethylphenyl group and a 2-methoxybenzylidene moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-1-(3,4-dimethylphenyl)-4-(2-methoxybenzylidene)pyrazolidine-3,5-dione typically involves the condensation of 3,4-dimethylphenylhydrazine with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the pyrazolidine-3,5-dione ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of solvents, catalysts, and reaction conditions is crucial to ensure the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4Z)-1-(3,4-dimethylphenyl)-4-(2-methoxybenzylidene)pyrazolidine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

(4Z)-1-(3,4-dimethylphenyl)-4-(2-methoxybenzylidene)pyrazolidine-3,5-dione has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (4Z)-1-(3,4-dimethylphenyl)-4-(2-methoxybenzylidene)pyrazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with inflammatory pathways by inhibiting key enzymes involved in the production of inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-1-(3,4-dimethylphenyl)-4-(benzylidene)pyrazolidine-3,5-dione: Lacks the methoxy group.

    (4Z)-1-(3,4-dimethylphenyl)-4-(4-methoxybenzylidene)pyrazolidine-3,5-dione: Has the methoxy group in a different position.

Uniqueness

(4Z)-1-(3,4-dimethylphenyl)-4-(2-methoxybenzylidene)pyrazolidine-3,5-dione is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interaction with certain molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

(4Z)-1-(3,4-dimethylphenyl)-4-[(2-methoxyphenyl)methylidene]pyrazolidine-3,5-dione

InChI

InChI=1S/C19H18N2O3/c1-12-8-9-15(10-13(12)2)21-19(23)16(18(22)20-21)11-14-6-4-5-7-17(14)24-3/h4-11H,1-3H3,(H,20,22)/b16-11-

InChI Key

KHDRSVJXQZYRQG-WJDWOHSUSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)N2C(=O)/C(=C\C3=CC=CC=C3OC)/C(=O)N2)C

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CC=CC=C3OC)C(=O)N2)C

Origin of Product

United States

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